Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After completion, the reaction mixture is worked up by extraction and purification techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound’s unique photophysical properties make it a candidate for use in organic light-emitting devices and other optical applications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound has been found to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains a methylamino group at the 7-position, which may alter its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H10ClN3O3 |
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Molecular Weight |
255.66 g/mol |
IUPAC Name |
ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-12-14-5-7(16-2)8(11)13-9(6)14/h4-5H,3H2,1-2H3 |
InChI Key |
NMFUMGZMXIHRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=CN2N=C1)OC)Cl |
Origin of Product |
United States |
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